1-Pentylzinc bromide
Overview
Description
1-Pentylzinc Bromide is a biomedical reagent used in pharmaceutical chemistry . It is primarily employed in medicine synthesis, where it adds pentyl groups to organic molecules, aiding in the development of drugs that treat a variety of diseases .
Synthesis Analysis
There are various methods for synthesizing this compound, including the reaction between pentyl halides and metallic zinc, the reaction between pentyl lithium and zinc chloride, and the reaction between pentyl Grignard reagent and zinc chloride. The synthesis process involves the addition of pentyl halides to a solution of metallic zinc or zinc salts in anhydrous solvent, followed by stirring and heating.Molecular Structure Analysis
The molecular formula of this compound is C5H11BrZn . Its InChI is InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 , and its Canonical SMILES is CCCC [CH2-]. [Zn+]Br .Chemical Reactions Analysis
This compound is a key reagent in organic synthesis, utilized for various applications, including Grignard reactions, Negishi couplings, and more.Physical And Chemical Properties Analysis
This compound is a colorless to yellowish liquid with a significant odor. It has a molecular weight of 216.4 g/mol. Its density is 0.965 . The compound is sensitive to air, water, and light, and it should be kept in a well-sealed container and stored under an inert atmosphere.Scientific Research Applications
Catalysis in Organic Synthesis
1-Pentylzinc bromide plays a significant role in organic synthesis. It has been used in the catalysis of Michael addition reactions, a key process in the construction of carbon-carbon and carbon-heteroatom bonds in organic compounds. For instance, 1-pentyl-3-methylimidazolium bromide efficiently catalyzes the Michael addition of thiols to conjugated alkenes, eliminating the need for other solvents or catalysts (Ranu & Dey, 2004).
Ionic Liquid and Surfactant Behavior
This compound is also relevant in the study of ionic liquids and surfactants. Research on 1-pentyl-3-methylimidazolium bromide has contributed to understanding the aggregation behavior of cationic and anionic surfactants in aqueous solutions. It helps in determining the critical micellar concentration and studying the thermodynamics of micellization processes (Kumar, Sharma, & Katal, 2018).
Interaction with Amino Acids
Research involving 1-methyl-3-pentylimidazolium bromide has explored its interactions with amino acids. These studies are crucial in understanding the solute-solvent interactions and the impact of ionic liquids on biological molecules. This type of research can offer insights into the design of new drugs and biomaterials (Kumar, Chadha, Verma, & Singla, 2017).
Synthesis of Organic Compounds
This compound is utilized in the synthesis of various organic compounds, such as thioethers and thioesters. Its role in facilitating these reactions without the need for additional solvents at room temperature makes it a valuable tool in green chemistry (Ranu & Jana, 2005).
Dehydration Effects in Solutions
It has also been studied for its dehydration effects on solutions, particularly in D-glucose solutions. Understanding these effects is vital for applications in food science and pharmaceuticals, where the interaction of sugars with other compounds is critical (Shekaari & Kazempour, 2012).
Preparation of Alkylzinc Reagents
This compound is essential in the preparation of alkylzinc reagents. These reagents are crucial intermediates in many organic synthesis reactions, including cross-coupling reactions that form the backbone of many synthetic pathways in pharmaceuticals and materials science (Huo, 2003)
Mechanism of Action
Pharmacokinetics
It adds pentyl groups to organic molecules, aiding in the development of drugs that treat a variety of diseases .
Result of Action
The primary result of 1-Pentylzinc bromide’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, including many pharmaceuticals . By adding pentyl groups to these molecules, this compound can aid in the development of drugs that treat a variety of diseases .
properties
IUPAC Name |
bromozinc(1+);pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWKWOZHMGSHS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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